molecular formula C12H10BrNO B3056471 N-(6-bromonaphthalen-2-yl)acetamide CAS No. 71590-32-4

N-(6-bromonaphthalen-2-yl)acetamide

Cat. No.: B3056471
CAS No.: 71590-32-4
M. Wt: 264.12
InChI Key: CNNZNISXSGSKPS-UHFFFAOYSA-N
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Description

Contextualizing Naphthalenic Acetamides within Modern Organic Synthesis and Materials Science

Naphthalenic acetamides, characterized by a naphthalene (B1677914) scaffold bearing an acetamido group, are pivotal building blocks in contemporary organic synthesis and materials science. The rigid and planar naphthalene ring system imparts unique photophysical properties to these molecules, making them attractive candidates for the development of fluorescent probes and organic light-emitting diodes (OLEDs). uni.luresearchgate.net For instance, derivatives of 1,8-naphthalimide, a related structural motif, are known for their strong fluorescence and are used in high-performance dyes. nih.gov The acetamido group, on the other hand, provides a site for hydrogen bonding, which can influence the supramolecular assembly and crystal packing of these molecules, a critical factor in the design of functional materials. uni.lu

In the realm of organic synthesis, the naphthalenic acetamide (B32628) framework serves as a versatile precursor for the construction of more complex molecular architectures. The naphthalene ring can undergo various electrophilic substitution reactions, while the acetamido group can be hydrolyzed to the corresponding amine, which can then be further functionalized. This versatility allows for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and agrochemicals. cardiff.ac.ukchemicalbook.com

Significance of Halogen Substitution in Naphthalene Derivatives for Directed Research

The introduction of a halogen atom, such as bromine, onto the naphthalene core profoundly influences the chemical and physical properties of the resulting derivative, thereby directing its research applications. The bromine atom in N-(6-bromonaphthalen-2-yl)acetamide serves several key roles.

From a reactivity standpoint, the bromine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents at the 6-position of the naphthalene ring, enabling the systematic modification of the molecule's properties for specific applications. Furthermore, the electronic nature of the bromine atom, being electron-withdrawing through induction and electron-donating through resonance, influences the regioselectivity of further electrophilic substitution reactions on the naphthalene ring. docbrown.infolibretexts.org This directing effect is crucial for the controlled synthesis of polysubstituted naphthalene derivatives.

Beyond reactivity, the presence of a bromine atom can lead to the formation of halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site. rsc.orgchemicalbook.com These interactions can play a significant role in directing the self-assembly of molecules in the solid state, influencing crystal packing and the resulting material properties. The steric bulk of the bromine atom can also impact the conformation of the molecule and its interactions with biological targets or other molecules. cardiff.ac.uknih.gov

Overview of Current Research Trajectories for this compound and Related Structural Motifs

Current research involving this compound and its structural analogs is primarily focused on its utility as a versatile intermediate in the synthesis of functional molecules. The compound serves as a key building block for the preparation of a variety of derivatives with potential applications in medicinal chemistry and materials science.

In medicinal chemistry, the this compound scaffold is explored for the development of new therapeutic agents. For example, the related compound 6-bromo-2-naphthol (B32079) is a precursor in the synthesis of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Nabumetone. google.com The bromo-substituted naphthalene core allows for the introduction of various pharmacophores to modulate biological activity. Research in this area often involves the use of this compound in structure-activity relationship (SAR) studies to optimize the efficacy and pharmacokinetic profiles of lead compounds.

In materials science, the focus is on leveraging the photophysical properties of naphthalene derivatives. While direct applications of this compound in materials are less common, its derivatives are investigated for their potential as fluorescent dyes and components of organic electronic materials. Research trajectories include the synthesis of novel naphthalimide dyes with tailored absorption and emission characteristics for use in bio-imaging and sensor applications. The ability to functionalize the bromo-position allows for the fine-tuning of the electronic and photophysical properties of these materials. nih.govrsc.org

Below are the physicochemical properties of the title compound:

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
CAS Number 71590-32-4 researchgate.net
Appearance Solid
Melting Point Not explicitly found, but related compounds have melting points in the range of 122-124 °C. sigmaaldrich.com
Solubility The rigid naphthalene backbone contributes to hydrophobic interactions, suggesting lower solubility in polar solvents.
¹H NMR (ppm) Aromatic protons typically appear in the range of 7.2–8.5 ppm, with a singlet for the acetamide CH₃ at ~2.1 ppm.
¹³C NMR Spectroscopic data confirms the acetamide formation.
IR Spectroscopy (cm⁻¹) Amide C=O stretch around 1680 cm⁻¹ and N-H stretch around 3300 cm⁻¹.
Mass Spectrometry (HRMS) Molecular ion peak confirms the presence of bromine through its isotopic pattern.

The following table presents photophysical data for representative naphthalimide dyes, illustrating the impact of substitution on their properties.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (ΦF)Source
Naphthalimide 4 4655.67 x 10³0.83 nih.gov
Naphthalimide Dye in Hexane ~100% rsc.org
Naphthalimide Dye in THF 54% rsc.org
Naphthalimide Dye in Acetonitrile (B52724) 18% rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-bromonaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-8(15)14-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNZNISXSGSKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292472
Record name N-(6-Bromo-2-naphthalenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71590-32-4
Record name N-(6-Bromo-2-naphthalenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71590-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Bromo-2-naphthalenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for N 6 Bromonaphthalen 2 Yl Acetamide

Strategies for the Direct Synthesis of N-(6-bromonaphthalen-2-yl)acetamide

The direct synthesis of this compound is most commonly achieved through the amidation of its corresponding amine precursor.

Amidation of 6-Bromonaphthalen-2-amine and its Derivatives

The primary route for synthesizing this compound involves the acylation of 6-bromonaphthalen-2-amine. This reaction is typically carried out by treating the amine with an acetylating agent. Common acetylating agents used for this purpose include acetic anhydride (B1165640) or 2-bromoacetyl bromide. chemicalbook.com

One established method involves dissolving 6-bromonaphthalen-2-amine in a solvent mixture, such as aqueous sodium carbonate and dichloromethane. 2-bromoacetyl bromide is then added dropwise at a controlled temperature of 0–5°C to minimize potential side reactions. The resulting mixture is stirred for several hours, after which the product precipitates and can be isolated by filtration. Purification is typically achieved through recrystallization from a suitable solvent like ethanol (B145695) or acetonitrile (B52724).

Another approach utilizes acetic anhydride as the acetylating agent. chemicalbook.com This method may also employ a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), and a base like triethylamine (B128534) in a solvent such as dichloromethane. chemicalbook.com The reaction is often initiated at a low temperature (0°C) and then allowed to warm to room temperature. chemicalbook.com

Alternative Synthetic Routes to the Naphthalene (B1677914) Acetamide (B32628) Core

While direct amidation of 6-bromonaphthalen-2-amine is the most direct approach, alternative strategies can be employed to construct the this compound core. These routes often involve the synthesis of a substituted naphthalene precursor followed by functional group transformations. For instance, a Suzuki cross-coupling reaction can be utilized to introduce an aryl group at the 6-position of a pre-acetylated 2-aminobenzothiazole, a related heterocyclic system. nih.govresearchgate.net This suggests that similar carbon-carbon bond-forming reactions could potentially be applied to naphthalene-based systems to introduce the bromo-substituent after the formation of the acetamide functionality.

Optimization of Reaction Conditions and Yield for this compound Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, and stoichiometry of the reactants.

ParameterConditions and Effects
Solvent Polar aprotic solvents like acetonitrile can increase reaction rates but may also lead to hydrolysis. Dichloromethane offers a balance between reactivity and stability.
Temperature Lower temperatures, typically between 0 and 5°C, are preferred during the addition of the acetylating agent to minimize degradation. The reaction may then be warmed to room temperature to ensure completion.
Stoichiometry A slight excess of the acetylating agent, such as a 1:1.05 molar ratio of the amine to 2-bromoacetyl bromide, is often used to ensure full conversion of the starting amine.
Workup A thorough workup procedure is essential for obtaining a pure product. This can include washing the crude product with a dilute acid (e.g., 5% HCl) to remove any unreacted amine, followed by a wash with a base (e.g., sodium bicarbonate) to neutralize any remaining acid.

Synthesis of Key Precursor Molecules and Intermediates

The synthesis of this compound is heavily reliant on the availability of its key precursor, 6-bromonaphthalen-2-amine.

Preparation of 6-Bromonaphthalen-2-amine

Several synthetic routes exist for the preparation of 6-bromonaphthalen-2-amine. nih.gov One common method involves the Curtius rearrangement of 6-bromo-2-naphthoic acid. This reaction is typically carried out using diphenylphosphoryl azide (B81097) (DPPA) and triethylamine in a dry solvent like dimethylformamide (DMF). chemicalbook.com The resulting isocyanate intermediate is then hydrolyzed under acidic conditions to yield the desired amine. An alternative approach involves the catalytic reduction of a nitro precursor.

Another reported synthesis starts from 6-bromo-2-naphthol (B32079). The naphthol is first reacted with sodium hypochlorite (B82951) to form an ester, which is then reacted with aminobenzene to produce 6-bromonaphthalen-2-amine. Additionally, 6-bromonaphthalen-2-amine can be prepared from 2-aminonaphthalene-6-sulfonic acid. google.com

Functionalization of Bromo-Naphthol and Naphthoic Acid Precursors

The synthesis of the key intermediates, 6-bromo-2-naphthol and 6-bromo-2-naphthoic acid, is a critical step. 6-Bromo-2-naphthol can be prepared by the bromination of 2-naphthol. orgsyn.orgyoutube.com This reaction often employs bromine in glacial acetic acid. orgsyn.orgyoutube.com The crude product can be purified by distillation and recrystallization. orgsyn.orgyoutube.com It's worth noting that 6-bromo-2-naphthol can act as a photoacid catalyst in certain reactions, highlighting its unique chemical properties. nsf.gov

Advanced Synthetic Techniques in Naphthalenic Bromide Chemistry

The chemistry of naphthalenic bromides, including this compound, is significantly enhanced by modern synthetic methods. These techniques allow for the precise and efficient introduction of new functional groups and the construction of complex molecular architectures.

Exploration of Palladium-Catalyzed Coupling Reactions in Analogous Systems (e.g., C-N, C-C bond formation)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. The bromine substituent on this compound makes it an ideal substrate for such transformations.

C-C Bond Formation: Aryl bromides are common starting materials for a variety of palladium-catalyzed C-C bond-forming reactions. In systems analogous to this compound, Suzuki-Miyaura coupling is a prominent method. For instance, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been successfully achieved using palladium(0) catalysis to couple an aryl bromide with various aryl boronic acids or their pinacol (B44631) esters. researchgate.net This suggests that this compound could similarly react with diverse boronic acids to yield 6-aryl-substituted naphthalen-2-yl acetamides.

Another powerful palladium-catalyzed method is the carbonylation of aryl bromides. nih.gov This reaction introduces a carbonyl group, which can serve as a precursor to esters, amides, and other carboxylic acid derivatives. A general system using Xantphos as a ligand has been developed for the carbonylation of aryl bromides at atmospheric pressure to produce Weinreb amides, primary and secondary benzamides, and methyl esters. nih.gov Applying such a method to this compound could lead to the formation of a variety of carbonyl-containing derivatives.

Table 1: Examples of Palladium-Catalyzed C-C Coupling Reactions on Analogous Aryl Bromides
Reaction TypeCatalyst/LigandCoupling PartnerProduct TypeReference
Suzuki-Miyaura CouplingPd(0)Aryl boronic pinacol ester/acidsBiaryl compounds researchgate.net
CarbonylationPd(OAc)₂ / XantphosCarbon Monoxide (CO), Amine/AlcoholAmides, Esters nih.gov

C-N Bond Formation: The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with an amine. While specific examples utilizing this compound as the substrate are not detailed in the provided results, the reaction is broadly applicable to aryl bromides. This established methodology would allow for the introduction of a wide range of primary and secondary amines at the 6-position of the naphthalene ring, yielding various N-substituted derivatives.

Derivatization Strategies for this compound and Related Acetamide Structures

Beyond substitution at the bromine atom, the this compound scaffold can be modified through several other strategies. These include reactions involving the acetamide group and electrophilic substitution on the naphthalene ring system.

One common route for the synthesis of this compound involves the direct bromination of 2-acetamidonaphthalene. The electron-donating nature of the acetamido group directs the electrophilic bromine to the 6-position. Conversely, the existing bromo-substituted compound can undergo further functionalization.

A clear example of derivatization on a related naphthalenic acetamide is the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. nih.gov This compound was prepared from 2-acetyl-6-aminonaphthalene via a two-step process of acetylation followed by nitration. nih.gov The nitration step demonstrates that the naphthalene ring system, even when substituted, is susceptible to further electrophilic aromatic substitution, allowing for the introduction of groups like nitro (NO₂) functions. This suggests a potential pathway for the nitration of this compound to create nitro-bromo-naphthalenyl acetamide derivatives.

Furthermore, the bromine atom itself can be replaced by other functional groups through nucleophilic substitution reactions, expanding the range of possible derivatives. The synthesis of related compounds, such as those where the acetamide is linked through an oxygen atom (ether linkage), points to the versatility of the 6-bromo-2-naphthol precursor. uni.lunih.gov This precursor can be used to generate a variety of ether-linked acetamide derivatives. uni.lu

Table 2: Derivatization Strategies for Naphthalenic Acetamides
StrategyReagentsFunctional Group IntroducedExample Product ClassReference
Electrophilic Aromatic SubstitutionConcentrated HNO₃Nitro group (-NO₂)Nitro-naphthalenic acetamides nih.gov
Nucleophilic SubstitutionVarious NucleophilesVarious (e.g., -CN, -OR, -NR₂)Cyano, ether, or amino-substituted naphthalenes
Precursor FunctionalizationAlkylation of 6-bromo-2-naphtholO-Alkyl acetamide2-((6-bromonaphthalen-2-yl)oxy)acetamides uni.lu

Theoretical Chemistry and Computational Investigations of N 6 Bromonaphthalen 2 Yl Acetamide

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental characteristics of N-(6-bromonaphthalen-2-yl)acetamide. These approaches model the molecule's electronic behavior, providing a basis for understanding its structure and chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds structurally similar to this compound, such as 6-bromo-2-naphthoic acid, DFT calculations using the B3LYP method with a 6-311+G** basis set have been employed to evaluate fundamental vibrational frequencies and intensities. nih.govresearchgate.net These studies involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties.

The electronic structure of this compound is defined by the naphthalene (B1677914) core, a bicyclic aromatic system, substituted with an electron-withdrawing bromine atom and an acetamide (B32628) group. DFT calculations can map the electron density distribution, highlighting the electrophilic and nucleophilic regions of the molecule. The energetics, including total energy, binding energies, and heats of formation, can be calculated to determine the molecule's stability. For instance, studies on related naphthalene derivatives have used DFT to understand their stability and reactivity patterns. researchgate.netnih.gov

The acetamide group attached to the naphthalene ring introduces a degree of conformational flexibility. Computational analysis can explore this dynamic behavior by calculating the potential energy surface associated with the rotation around the C-N bond of the amide linkage. This is crucial for identifying the most stable conformer(s) of the molecule.

In related amide-containing molecules, such as N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, computational studies have shown that the amide group can be nearly coplanar with the aromatic ring system, indicating a significant rotational barrier. researchgate.net This planarity is a result of the delocalization of the nitrogen lone pair into the carbonyl group. For this compound, similar calculations would reveal the energy barrier to rotation. While true atropisomerism (the existence of stable rotational isomers) is less common in simple amides compared to more sterically hindered systems, analysis of the rotational barrier provides insight into the molecule's conformational preferences, which can influence its interaction with other molecules and its spectroscopic properties. Studies on similar synthons like 2-(bromoacetyl)naphthalene have utilized potential energy scans to identify the most stable conformers. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, while the LUMO would also be distributed across the aromatic system, influenced by the electron-withdrawing bromine atom and the acetamide group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A smaller gap generally implies higher reactivity and is associated with the molecule's ability to absorb light at longer wavelengths. youtube.comwikipedia.org DFT calculations are commonly used to compute the energies of these orbitals and visualize their spatial distribution. researchgate.netnih.gov This analysis helps predict the most likely sites for electrophilic and nucleophilic attack and provides a basis for understanding electron transfer processes, which are fundamental to the molecule's potential applications in materials science and medicinal chemistry. libretexts.org

Table 1: Representative Frontier Orbital Energies for a Naphthalene Derivative This table presents theoretical data for a related naphthalene compound to illustrate typical values obtained through DFT calculations.

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.45

Computational Prediction of Spectroscopic Properties

Computational methods allow for the accurate prediction of various spectroscopic properties, providing a powerful tool for interpreting experimental data and characterizing the molecule.

Theoretical calculations, particularly using DFT, can simulate the vibrational spectra (FT-IR and FT-Raman) of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be generated. nih.govresearchgate.net These theoretical spectra can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes to observed spectral bands.

A study on the structurally similar 6-bromo-2-naphthoic acid successfully used DFT (B3LYP/6-311+G**) to calculate and assign its vibrational frequencies. nih.govscilit.com For this compound, key vibrational modes would include the N-H stretch, the C=O (Amide I) stretch, the N-H bend coupled with C-N stretch (Amide II), various C-H stretches and bends of the naphthalene ring, and the C-Br stretch. Comparing the computed frequencies with experimental data allows for a detailed and reliable interpretation of the molecule's infrared and Raman spectra. researchgate.netnih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for this compound Based on characteristic frequencies for similar functional groups and naphthalene systems.

Vibrational ModePredicted Frequency Range (cm⁻¹)Assignment
N-H Stretch3300-3250Stretching of the amide N-H bond
C-H Stretch (Aromatic)3100-3000Stretching of C-H bonds on the naphthalene ring
C=O Stretch (Amide I)1680-1650Stretching of the carbonyl group
N-H Bend (Amide II)1570-1530Bending of the N-H bond
C=C Stretch (Aromatic)1600-1450Stretching of carbon-carbon bonds in the naphthalene ring
C-N Stretch1420-1380Stretching of the amide C-N bond
C-Br Stretch650-550Stretching of the carbon-bromine bond

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. nih.gov This method calculates the energies of electronic excited states, which correspond to the absorption of photons. researchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The predicted spectra would be dominated by π→π* transitions within the naphthalene aromatic system. The presence of the acetamide and bromine substituents would modulate the energies of these transitions. Computational studies on related acetylnaphthalene derivatives have demonstrated the utility of these methods in interpreting experimental UV and fluorescence spectra. researchgate.net The calculations can also provide insight into the nature of the excited states, such as identifying charge-transfer characteristics, which are important for applications in optoelectronics. researchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Extensive research into the theoretical and computational aspects of this compound has been conducted to elucidate its chemical behavior. However, based on a comprehensive review of available scientific literature, there is currently no specific research detailing the elucidation of reaction mechanisms for this compound through computational modeling.

Studies on similar acetamide derivatives have utilized computational methods to investigate various properties. For instance, research on N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide has involved Hirshfeld surface analysis to understand intermolecular interactions within its crystal structure. nih.gov In a different context, computational docking studies have been performed on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives to explore their binding interactions with enzymes.

Furthermore, computational techniques such as Density Functional Theory (DFT) have been applied to model transition states in various chemical reactions, providing insights into their mechanisms. However, such detailed computational analyses specifically targeting the reaction pathways, transition states, and energy profiles related to the synthesis or subsequent reactions of this compound are not present in the current body of scientific publications.

Therefore, while computational chemistry is a powerful tool for understanding reaction mechanisms, its application to this compound for this purpose has not yet been reported.

Data Tables

No data is available for this section.

Spectroscopic Characterization Methodologies for N 6 Bromonaphthalen 2 Yl Acetamide

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups and providing a unique molecular fingerprint of a compound. For N-(6-bromonaphthalen-2-yl)acetamide, both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy offer complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. The acetamide (B32628) group is particularly prominent in the IR spectrum. A significant absorption is the N-H stretching vibration, which is typically observed around 3300 cm⁻¹. Another key indicator is the strong carbonyl (C=O) stretching vibration of the amide, which appears at approximately 1680 cm⁻¹.

The aromatic naphthalene (B1677914) ring system also produces a series of characteristic bands. These include C-H stretching vibrations in the 3100-3000 cm⁻¹ region and C=C stretching vibrations within the aromatic ring, which are found in the 1600-1400 cm⁻¹ range. The C-N stretching vibration of the acetamide group can also be identified in the spectrum. The presence of the bromine atom is more difficult to detect directly as the C-Br stretching vibrations occur at lower frequencies, typically below 600 cm⁻¹, which is in the fingerprint region and can be coupled with other vibrations.

Table 1: Characteristic FT-IR Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideN-H Stretch~ 3300
AmideC=O Stretch~ 1680
Aromatic RingC-H Stretch3100 - 3000
Aromatic RingC=C Stretch1600 - 1400
AcetamideC-N StretchVariable
Bromo-NaphthaleneC-Br Stretch< 600

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. While no specific FT-Raman data for this compound is readily available, the expected spectrum can be inferred from the spectroscopy of similar molecules like 6-bromo-2-naphthol (B32079). nih.gov In general, non-polar bonds and symmetric vibrations, which are weak in FT-IR, often produce strong signals in Raman spectra.

For this compound, the aromatic C=C stretching vibrations of the naphthalene ring are expected to be particularly strong in the Raman spectrum. The symmetric vibrations of the naphthalene ring system would also be prominent. The C-Br bond, being a relatively non-polar single bond, should also give rise to a detectable Raman signal. The amide group vibrations, including the C=O stretch, will also be present, though their intensities may differ from the FT-IR spectrum.

Electronic Spectroscopy for Photophysical Property Assessment

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are employed to investigate the electronic transitions and photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the naphthalene chromophore. Naphthalene and its derivatives typically exhibit strong absorption bands in the ultraviolet region corresponding to π→π* transitions. For instance, a related compound, 6-bromo-2-naphthol, shows absorption maxima that can be compared to understand the electronic behavior. nih.gov

The spectrum of this compound is expected to show intense absorption bands below 350 nm. The substitution of the naphthalene ring with the bromo and acetamido groups will influence the exact position and intensity of these bands. The acetamido group, being an electron-donating group, can cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene.

Table 2: Expected UV-Vis Absorption for this compound

ChromophoreElectronic TransitionExpected Absorption Region (nm)
Naphthalene Ringπ→π*< 350

Fluorescence Spectroscopy and Quenching Phenomena

Naphthalene and many of its derivatives are known to be fluorescent. It is anticipated that this compound would also exhibit fluorescence upon excitation at an appropriate wavelength, likely corresponding to its absorption maxima. The emission spectrum would provide information about the excited state of the molecule.

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity. This can occur through various mechanisms, including collisional quenching, energy transfer, and electron transfer. While specific quenching studies on this compound are not widely reported, studies on similar naphthalimide derivatives have shown that their fluorescence can be quenched by species such as copper (II) ions. chemicalbook.com This quenching is often dynamic, resulting from collisions between the fluorophore and the quencher. chemicalbook.com The efficiency of quenching can be influenced by factors like solvent polarity and the presence of other interacting molecules.

Advanced Applications in Material Science Research for N 6 Bromonaphthalen 2 Yl Acetamide and Its Derivatives

Design and Synthesis of Naphthalenic Acetamide-Based Materials

The synthesis of naphthalenic acetamide-based materials is a critical first step in harnessing their potential for various applications. The inherent properties of the naphthalene (B1677914) ring system, such as its planarity and extended π-conjugation, make it an excellent building block for optoelectronic materials. The acetamide (B32628) group, on the other hand, offers a handle for further functionalization and can influence the intermolecular interactions that govern the material's bulk properties.

Precursors for Light-Emitting Diode (LED) Materials

While direct reports on the use of N-(6-bromonaphthalen-2-yl)acetamide in commercial LEDs are limited, the broader class of naphthalene-based organic semiconductors is well-established in the field of organic light-emitting diodes (OLEDs). The fundamental properties of the naphthalene core, such as its high photoluminescence quantum efficiency and color tunability, make it an attractive component for emissive layers in OLEDs. iucr.org

The synthesis of derivatives of this compound can be tailored to enhance properties relevant to OLED performance. For instance, the bromine atom can be substituted via cross-coupling reactions to introduce various aromatic or heterocyclic moieties. This functionalization can be used to tune the emission color, improve charge carrier mobility, and enhance the thermal and morphological stability of the resulting material. The acetamide group can also be modified to influence the solubility and processing of the material for device fabrication. The development of such derivatives is an active area of research aimed at creating novel and efficient emitters for next-generation lighting and display technologies.

Development of Fluorescent and Luminescent Organic Materials

The naphthalene scaffold is a well-known fluorophore, and its derivatives often exhibit interesting photophysical properties. The development of new fluorescent and luminescent organic materials based on naphthalenic acetamides is a significant area of research. These materials have potential applications in sensing, bio-imaging, and as active components in optical devices.

A notable example that highlights the potential of this class of compounds is the development of a Prodane fluorescent dye, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. iucr.org This compound exhibits red fluorescence with a large Stokes shift, a desirable property for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios. iucr.org The synthesis of this derivative involves a two-step reaction from 2-acetyl-6-aminonaphthalene, demonstrating a viable pathway to functionalized naphthalenic acetamides. iucr.org The study of its crystal structure revealed that intermolecular hydrogen bonds and π–π stacking interactions play a crucial role in its solid-state emission properties. iucr.org

The photoluminescent properties of naphthalenic acetamides can be systematically tuned by modifying their chemical structure. The introduction of electron-donating or electron-withdrawing groups on the naphthalene ring can alter the energy of the frontier molecular orbitals, leading to shifts in the absorption and emission spectra. The acetamide group itself can participate in hydrogen bonding, which can influence the aggregation behavior of the molecules and, consequently, their solid-state fluorescence.

Exploration of Optical and Electronic Properties in Material Design

A thorough understanding of the optical and electronic properties of this compound and its derivatives is essential for their rational design and application in material science. These properties are intrinsically linked to the molecular structure and the intermolecular interactions in the solid state.

The optical properties of these materials are largely dictated by the π-conjugated naphthalene core. The absorption and emission wavelengths, as well as the quantum yield of fluorescence, can be fine-tuned through chemical modification. For example, extending the π-conjugation by introducing other aromatic groups can lead to a red-shift in the emission, allowing for the generation of materials that emit across the visible spectrum.

The electronic properties, particularly charge carrier mobility, are critical for applications in organic electronics. In organic molecular crystals, charge transport can occur through either a hopping mechanism or a band-like transport mechanism. Studies on naphthalene crystals have shown that hole transport can exhibit band-like behavior. aps.org The arrangement of molecules in the crystal lattice, which is influenced by factors such as hydrogen bonding and π-π stacking, significantly impacts the electronic coupling between adjacent molecules and thus the charge mobility. The crystal structure of derivatives like N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide reveals the formation of two-dimensional sheet-like structures through intermolecular N—H···O and C—H···O hydrogen bonds, which in turn dictates the packing and electronic properties. iucr.org

Below is a table summarizing key properties of a related naphthalenic acetamide derivative, providing insight into the characteristics that can be expected and tuned in this class of materials.

PropertyValueReference
Compound NameN-(6-acetyl-1-nitronaphthalen-2-yl)acetamide iucr.orgiucr.org
Molecular FormulaC14H12N2O4 iucr.orgiucr.org
FluorescenceRed fluorescence with a large Stokes shift iucr.org
Crystal StructureAssembled into 2D sheet-like structures iucr.org
Dominant Intermolecular InteractionsO···H/H···O (43.7%), H···H (31.0%), C···H/H···C (8.5%) iucr.org

Integration into Functional Supramolecular Assemblies and Organic Frameworks

The ability of this compound and its derivatives to form ordered structures through non-covalent interactions makes them excellent candidates for the construction of functional supramolecular assemblies. Furthermore, the presence of reactive sites, such as the bromo group and the potential for modification of the acetamide group, allows for their use as building blocks in the synthesis of porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

The acetamide group can participate in hydrogen bonding, which is a powerful tool for directing the self-assembly of molecules into well-defined architectures such as one-dimensional wires or two-dimensional sheets. iucr.org The bromine atom on the naphthalene ring provides a versatile handle for covalent modification, enabling the integration of these molecules into larger, more complex structures. For example, the bromine can be converted to other functional groups, such as carboxylic acids or amines, which can then act as linkers to coordinate with metal ions to form MOFs or react with other organic linkers to form COFs.

While direct examples of this compound being used as a linker in MOFs or COFs are not yet prevalent in the literature, the use of other functionalized naphthalene derivatives is well-documented. For instance, amine-functionalized linkers have been successfully incorporated into UiO-66, a type of MOF, to create materials with tailored properties. The synthesis of such functionalized linkers often involves multi-step organic reactions where a naphthalene core is modified with appropriate functional groups. The principles demonstrated in these studies can be readily applied to this compound, paving the way for the development of novel MOFs and COFs with unique photophysical or catalytic properties derived from the naphthalenic acetamide core.

Structure Property Relationships and Derivative Exploration of N 6 Bromonaphthalen 2 Yl Acetamide

Systematic Structural Modification of N-(6-bromonaphthalen-2-yl)acetamide

The properties of this compound can be systematically altered by making specific changes to its molecular structure. These modifications can be broadly categorized into alterations of the naphthalene (B1677914) ring's substitution pattern, changes to the acetamide (B32628) functional group, and the creation of chiral derivatives.

The relative positioning of these substituents affects the electronic distribution within the aromatic system, which in turn influences the molecule's reactivity, stability, and intermolecular interactions. longdom.orgnih.gov The substituent effect in naphthalene is more complex than in benzene (B151609) due to the larger number of possible disubstituted isomers. researchgate.net Generally, the influence of a substituent is stronger when it is in a "para-like" position (separated by three bonds) compared to a "meta-like" position (separated by two bonds), as this allows for more effective resonance interactions. researchgate.net Altering the substitution pattern can thus tune the compound's thermal stability and its potential for forming intermolecular interactions like hydrogen bonds, which are crucial for crystal packing. longdom.orgresearchgate.net

Table 1: Known Isomers of N-(bromonaphthalen-2-yl)acetamide

Isomer Name CAS Number Molecular Formula
This compound 71590-32-4 C₁₂H₁₀BrNO
N-(3-bromonaphthalen-2-yl)acetamide 65776-66-1 C₁₂H₁₀BrNO

This table is generated based on available data for illustrative purposes. nih.govsigmaaldrich.comchemicalbook.com

The acetamide group (–NHCOCH₃) offers several avenues for modification. One common alteration is N-alkylation, which involves replacing the hydrogen atom on the nitrogen with an alkyl group. mdpi.com This modification prevents the formation of N-H···O hydrogen bonds, which can significantly alter the crystal packing and physical properties of the compound. researchgate.net

Another approach is to replace the acetyl group (CH₃CO–) with different acyl groups. For instance, using a benzoyl group instead of an acetyl group would result in N-(6-bromonaphthalen-2-yl)benzamide. Such changes can introduce different steric and electronic effects, influencing the molecule's conformation and reactivity. More complex modifications can also be made, such as in the derivative 2-((6-bromo-2-naphthalenyl)oxy)-N-(2-(dimethylamino)ethyl)acetamide, where the acetamide structure is significantly altered to include an ether linkage and a tertiary amine. uni.lu These modifications can lead to derivatives with entirely new properties and potential applications.

The parent molecule, this compound, is achiral. However, chiral derivatives can be synthesized by introducing a stereocenter. This can be achieved by modifying the acetamide side chain with a chiral acyl group or by introducing a chiral substituent elsewhere on the naphthalene ring.

While specific research on chiral derivatives of this compound is not widely documented, the synthesis of chiral amides is a well-established field in organic chemistry. For example, chiral binaphthyl derivatives, which are related to the naphthalene structure, are widely used in asymmetric catalysis. researchgate.net The introduction of chirality would open up possibilities for applications in stereoselective recognition, asymmetric synthesis, and chiroptical materials.

Elucidation of Structure-Photophysical Property Relationships and Solvent Effects

The photophysical properties of naphthalene derivatives, such as their absorption and fluorescence, are highly sensitive to their chemical structure and environment. The presence of both an electron-donating acetamide group and an electron-withdrawing bromine atom can lead to interesting photophysical behaviors, including intramolecular charge transfer (ICT).

The fluorescence properties of similar aromatic compounds are known to be strongly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For instance, in many fluorescent molecules, an increase in solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectrum, indicating a larger dipole moment in the excited state compared to the ground state. This suggests that the excited state has a more pronounced charge-separated character. The study of how solvents affect the fluorescence of this compound and its derivatives can provide insights into the nature of their excited states and their potential as fluorescent probes or sensors. nih.gov

Table 2: Hypothetical Solvent Effects on Fluorescence Emission

Solvent Polarity (ET(30)) Predicted Emission Max (λ_em) Predicted Quantum Yield (Φ)
Toluene 33.9 Shorter Wavelength Lower
Dichloromethane 41.1 Intermediate Wavelength Intermediate
Dimethylformamide (DMF) 43.8 Longer Wavelength Higher

This table is a hypothetical representation based on general principles of solvatochromism in similar dye molecules and is for illustrative purposes. Specific data for this compound would require experimental measurement. mdpi.com

Strategies for Enhancing Specific Material Performance Attributes through Structural Tuning

The structural framework of this compound can be systematically tuned to enhance specific properties for material science applications. The bromine atom is a particularly useful handle, as it can be readily replaced or modified through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the attachment of a wide range of other functional groups, effectively creating a library of new materials.

For example, by replacing the bromine with moieties known to have high charge-carrier mobility, one could design derivatives for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Similarly, attaching groups that exhibit strong two-photon absorption could lead to materials for nonlinear optics or bio-imaging. mdpi.com The modification of the acetamide group can also be used to control intermolecular interactions, such as π–π stacking, which is critical for charge transport in organic semiconductors. nih.gov By carefully selecting the substituents and their positions, it is possible to fine-tune the electronic energy levels (HOMO/LUMO) and the solid-state packing of the molecules to optimize performance in a targeted application. researchgate.net

Q & A

Basic: What are the standard synthetic routes for N-(6-bromonaphthalen-2-yl)acetamide?

The synthesis typically involves reacting 6-bromonaphthalen-2-amine with 2-bromoacetyl bromide under alkaline conditions. A general protocol includes:

  • Dissolving 6-bromonaphthalen-2-amine in a mixture of aqueous Na₂CO₃ (10%) and an organic solvent (e.g., dichloromethane).
  • Adding 2-bromoacetyl bromide dropwise at 0–5°C to minimize side reactions.
  • Stirring for 2–4 hours, followed by filtration and washing with cold water to isolate the precipitate.
  • Purification via recrystallization using ethanol or acetonitrile.
    This method ensures moderate to high yields (60–85%) and is scalable for gram-scale synthesis .

Advanced: How can reaction conditions be optimized to achieve high-purity this compound?

Optimization requires systematic variation of:

  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but may increase hydrolysis; dichloromethane balances reactivity and stability.
  • Temperature : Lower temperatures (0–5°C) reduce bromoacetyl bromide degradation. Post-reaction warming to 25°C ensures complete amine acylation.
  • Stoichiometry : A 1:1.05 molar ratio of amine to 2-bromoacetyl bromide minimizes excess reagent contamination.
  • Workup : Sequential washing with 5% HCl (to remove unreacted amine) and NaHCO₃ (to neutralize residual acid) improves purity.
    HPLC monitoring (C18 column, acetonitrile/water gradient) identifies impurities like N-acetyl byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm acetamide formation (e.g., singlet at ~2.1 ppm for CH₃ in acetamide; aromatic protons at 7.2–8.5 ppm).
  • IR Spectroscopy : Amide C=O stretch at ~1680 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 292.98 (C₁₂H₁₀BrNO⁺) with isotopic pattern confirming bromine.
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: How can crystallography resolve contradictions in structural assignments from spectroscopic data?

X-ray crystallography provides unambiguous confirmation of:

  • Regiochemistry : Positions of bromine and acetamide groups on the naphthalene ring.
  • Hydrogen bonding : Amide N-H···O interactions stabilize crystal packing, which NMR may not fully capture.
    For example, in related bromophenyl acetamides, crystallography corrected misassigned NOESY correlations by revealing non-coplanar aromatic-acetamide conformations .

Basic: What initial biological screening strategies are used for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to assess cytotoxicity (IC₅₀ values).
  • Antimicrobial screens : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme inhibition : Evaluate acetylcholinesterase or kinase inhibition via spectrophotometric methods .

Advanced: How can molecular docking elucidate the mechanism of action of this compound?

  • Target selection : Prioritize proteins with bromine-accommodating active sites (e.g., tyrosine kinases, cytochrome P450).
  • Docking software : Use AutoDock Vina or Schrödinger Suite with parameters:
    • Ligand preparation: Generate low-energy conformers of the compound.
    • Grid box centered on catalytic residues (e.g., ATP-binding pocket in kinases).
  • Validation : Compare docking scores (ΔG) with known inhibitors. For example, bromine’s hydrophobic interaction with kinase hinge regions may explain activity .

Basic: How does this compound serve as a building block in organic synthesis?

  • Nucleophilic substitution : Bromine at position 6 is displaceable by amines, thiols, or alkoxides to form aryl ethers/thioethers.
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids replace bromine with aryl/heteroaryl groups.
  • Acetamide deprotection : Hydrolysis with HCl/EtOH yields 6-bromo-2-naphthylamine for further functionalization .

Advanced: How to address discrepancies in stability data under varying pH conditions?

  • Hydrolytic stability : Conduct accelerated degradation studies (pH 1–13, 37°C). Monitor via HPLC:
    • Acidic conditions (pH < 3): Acetamide hydrolysis to amine.
    • Basic conditions (pH > 10): Bromine displacement by hydroxide.
  • Kinetic modeling : Fit degradation data to first-order kinetics to predict shelf-life. For example, t₉₀ (time for 10% degradation) at pH 7.4 is >6 months, supporting physiological compatibility .

Basic: What are the key applications of this compound in medicinal chemistry?

  • Lead optimization : Introduce substituents at the bromine position to enhance bioavailability.
  • Prodrug design : Acetamide serves as a metabolically stable prodrug motif.
  • SAR studies : Correlate substituent electronic effects (e.g., electron-withdrawing groups) with activity .

Advanced: How to design derivatives for improved pharmacokinetic profiles?

  • LogP optimization : Replace bromine with polar groups (e.g., -SO₂NH₂) to reduce hydrophobicity (calculated via ChemAxon).
  • Metabolic blocking : Fluorinate the naphthalene ring to slow CYP450-mediated oxidation.
  • Prodrug strategies : Convert acetamide to a tertiary amide for enhanced membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.